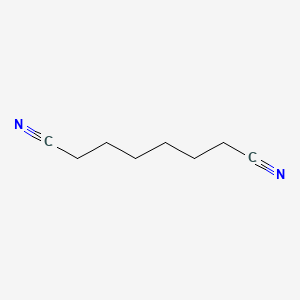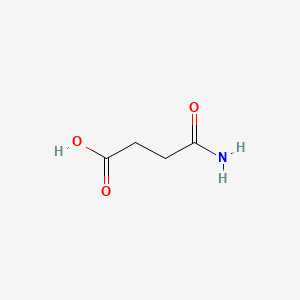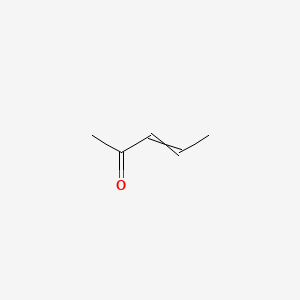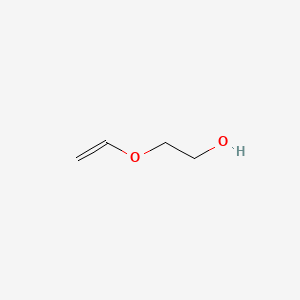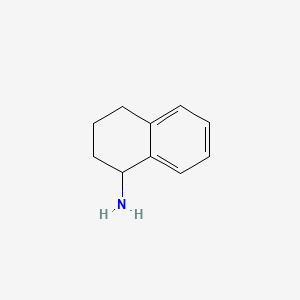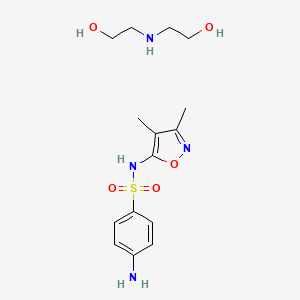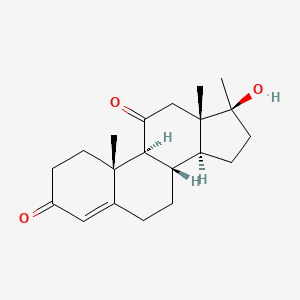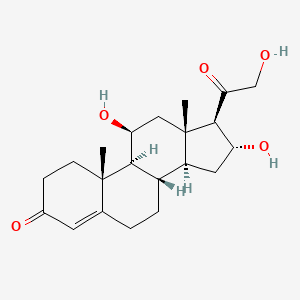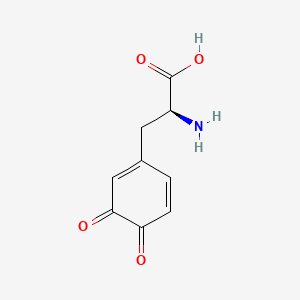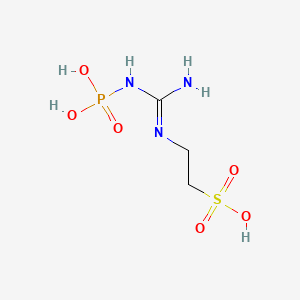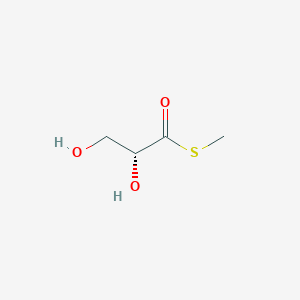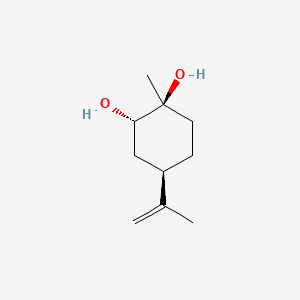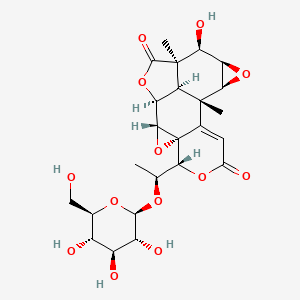![molecular formula C15H17NO3 B1196027 (3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one is a natural product found in Teclea simplicifolia, Balfourodendron riedelianum, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Regio- and Chemoselective Multicomponent Synthesis : Chebanov et al. (2008) describe regio- and chemoselective multicomponent protocols for synthesizing various tricyclic compounds, including those related to the chemical structure . These syntheses involve 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, demonstrating different pathways to achieve specific product outcomes (Chebanov et al., 2008).
Novel Alkaloid Discovery : A study by Wabo et al. (2005) discusses the isolation of a novel pyranoquinoline alkaloid from the stem bark of Araliopsis tabouensis, highlighting the compound's relevance in natural product chemistry and potential biological applications (Wabo et al., 2005).
Synthetic Methodology and Green Chemistry : Shi and Yang (2011) and Wang and Shi (2012) have developed efficient synthetic methodologies for pyrazoloquinolinone derivatives, emphasizing milder reaction conditions, shorter reaction times, and environmentally friendly procedures. These methods are significant for the synthesis of compounds similar to the chemical structure (Shi & Yang, 2011); (Wang & Shi, 2012).
Potential Biological Applications
Antimicrobial and Antimalarial Activities : Sarveswari et al. (2014) report on derivatives of 4-hydroxyquinolin-2(1H)-ones, including compounds similar to the specified chemical, being screened for antimicrobial and in silico antimalarial activities. This indicates potential pharmacological applications (Sarveswari et al., 2014).
Fragmentation Pathways in Mass Spectrometry : Ea et al. (2014) explored the electron ionization mass spectrometric (EIMS) fragmentation pathways of trimethylsilyl derivatives of vicinal diols deriving from compounds structurally related to the specified chemical. This research is crucial for understanding the mass spectrometric behavior of such compounds (Ea et al., 2014).
Antifungal Agent Synthesis : Reddy et al. (2018) synthesized novel derivatives of pyranoquinolinones, showcasing their potential as antifungal agents. This aligns with the broader context of developing new pharmaceutical compounds (Reddy et al., 2018).
properties
Product Name |
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3/t12-/m0/s1 |
InChI Key |
HUPKGVIVTBASQC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
synonyms |
ribalinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



